(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of racemic and enantiopure forms of 3,3,3-trifluoro-2-hydroxypropanoic acid has been explored through different methodologies. A notable process involves the preparation of racemic 2-trifluoromethyl-3-hydroxypropionic acid from 3,3,3-trifluoropropene, followed by resolution to isolate the (R)- and (S)- enantiomers. This method underscores the compound's versatility as a chiral building block in organic synthesis (CHIMIA, 1996).
Molecular Structure Analysis
The molecular structure of (S)-(-)-3,3,3-trifluoro-2-hydroxypropanoic acid is characterized by a specific O=C—C—O(H) torsion angle, contributing to its distinctive chemical behavior. Crystallographic studies have revealed the compound's ability to form hydrogen bonds and C—H⋯O contacts, facilitating the formation of molecular sheets in the crystal lattice (Acta Crystallographica Section E, 2013).
Chemical Reactions and Properties
The presence of fluorine significantly impacts the chemical reactivity and properties of (S)-(-)-3,3,3-trifluoro-2-hydroxypropanoic acid. Fluorine atoms enhance the compound's electrophilicity, making it a reactive species in various chemical transformations. Notably, the compound serves as a precursor for the synthesis of fluorinated dihydrocoumarins, indanones, and arylpropanoic acids through Friedel-Crafts alkylation under superacidic conditions, showcasing its utility in creating fluorine-containing molecules (The Journal of Organic Chemistry, 2010).
Scientific Research Applications
It is employed as a chiral synthetic building block, similar to its non-fluorinated analog, often referred to as 'Roche acid' (CHIMIA, 1996).
3-Hydroxypropanoic acid (3-HP), a related compound, is a valuable platform chemical used in the industrial production of chemicals like acrylic acid and its derivatives, and in bioplastic production (Frontiers in Bioengineering and Biotechnology, 2019).
3-HP can also be produced in high yield by oxidation of biomass-derived levulinic acid with hydrogen peroxide, demonstrating its potential as a precursor to acrylic acid (ChemSusChem, 2015).
The racemic isopropyl 3,3,3-trifluoro-2-hydroxypropanoate, another variant, forms homochiral oligomers through multi-centred H-bonding networks, suggesting its potential in crystallographic applications (Chemical communications, 2013).
Certain bacterial strains, such as Shinella sp. R-6 and Arthrobacter sp. S-2, have been shown to efficiently prepare both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, highlighting its biocatalytic synthesis potential (Journal of Molecular Catalysis B-enzymatic, 2014).
Research on rac-3,3,3-trifluoro-2-hydroxypropanoic acid has revealed interesting aspects like a torsion angle of 13.26°, useful in structural chemistry (Acta Crystallographica Section E: Structure Reports Online, 2013).
Bp-Ami, an amidase from Burkholderia phytofirmans, shows promise for the biocatalytic synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (Applied Microbiology and Biotechnology, 2017).
In workplace air, the ISEL for 2-hydroxypropanoic (lactic) acid, a related compound, is established at 1.0 mg/m^3, aerosol, indicating its relevance in occupational safety (2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-SFOWXEAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H](C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid | |
CAS RN |
125995-00-8 | |
Record name | (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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